molecular formula C8H12N2O2S B034498 Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate CAS No. 104680-42-4

Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate

Cat. No. B034498
M. Wt: 200.26 g/mol
InChI Key: KLNXDAAFKYUCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains sulfur and nitrogen atoms in its structure. The chemical formula for Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is C8H12N4O2S, and its molecular weight is 224.27 g/mol.

Mechanism Of Action

The mechanism of action of Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It has also been found to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate has been reported to have various biochemical and physiological effects. It has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been reported to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate in lab experiments include its potential antimicrobial, antitumor, and anti-inflammatory properties. It also has the potential to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. However, the limitations of using Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate in lab experiments include its limited solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research on Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and food industry.

Synthesis Methods

The synthesis of Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate can be achieved by the reaction of ethyl 2-bromo-5-methylthiophene-3-carboxylate with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction takes place in anhydrous ethanol as a solvent and at a temperature of 60-70°C. The product obtained is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate has potential applications in the field of scientific research. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been found to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.

properties

CAS RN

104680-42-4

Product Name

Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-5(2)13-7(6)10-9/h4,10H,3,9H2,1-2H3

InChI Key

KLNXDAAFKYUCRN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C)NN

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NN

synonyms

3-Thiophenecarboxylicacid,2-hydrazino-5-methyl-,ethylester(9CI)

Origin of Product

United States

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